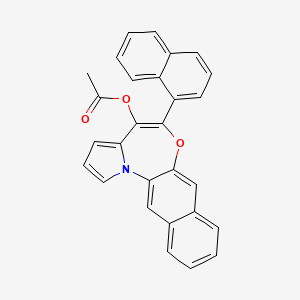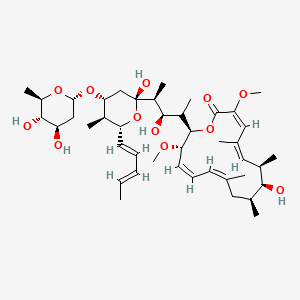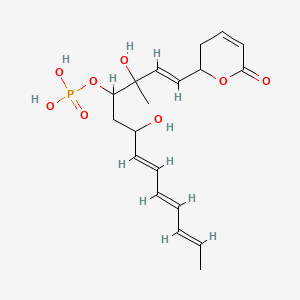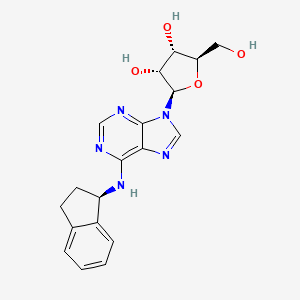
N-Formylméthionine
Vue d'ensemble
Description
La N-Formylméthionine est un dérivé de l'acide aminé méthionine, dans lequel un groupe formyle est ajouté au groupe amino. Ce composé joue un rôle crucial dans l'initiation de la synthèse des protéines chez les bactéries et les organites comme les mitochondries et les chloroplastes. Il n'est pas utilisé dans la synthèse des protéines cytosoliques des eucaryotes . Dans le corps humain, la this compound est reconnue par le système immunitaire comme un signal d'infection potentielle .
Applications De Recherche Scientifique
La N-Formylméthionine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme matière première pour la synthèse de divers dérivés.
Biologie : Elle joue un rôle crucial dans l'initiation de la synthèse des protéines chez les bactéries et les organites.
Médecine : Elle est étudiée pour son rôle dans la réponse immunitaire et ses applications thérapeutiques potentielles.
Industrie : Elle est utilisée dans la production de certains produits pharmaceutiques et comme réactif biochimique
Mécanisme d'action
La this compound est efficace dans l'initiation de la synthèse des protéines. Le résidu méthionine initiateur entre dans le ribosome sous forme de N-formylméthionyl ARNt. Ce processus se produit dans Escherichia coli et d'autres bactéries ainsi que dans les mitochondries des cellules eucaryotes . L'ajout du groupe formyle à la méthionine est catalysé par l'enzyme méthionyl-tRNA formyltransférase .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La N-Formylméthionine peut être synthétisée par la formylation de la méthionine. Le groupe formyle est généralement ajouté au groupe amino de la méthionine en utilisant des agents formylants tels que l'acide formique ou le chlorure de formyle dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de la this compound implique la formylation enzymatique de la méthionine. L'enzyme méthionyl-tRNA formyltransférase catalyse l'ajout du groupe formyle à la méthionine après qu'elle a été chargée sur l'ARNt .
Analyse Des Réactions Chimiques
Types de réactions
La N-Formylméthionine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent convertir la this compound en méthionine.
Substitution : Les réactions de substitution peuvent remplacer le groupe formyle par d'autres groupes fonctionnels.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions appropriées.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Méthionine.
Substitution : Dérivés avec différents groupes fonctionnels remplaçant le groupe formyle.
Mécanisme D'action
N-Formylmethionine is effective in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA. This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase .
Comparaison Avec Des Composés Similaires
Composés similaires
Méthionine : L'acide aminé parent sans le groupe formyle.
N-Formylleucine : Un autre acide aminé formylé utilisé dans la synthèse des protéines.
N-Formylvaline : Structure similaire mais avec une chaîne latérale différente.
Unicité
La N-Formylméthionine est unique dans son rôle spécifique dans l'initiation de la synthèse des protéines chez les bactéries et certains organites. Contrairement aux autres acides aminés formylés, elle est reconnue par le système immunitaire comme un signal d'infection potentielle, ce qui en fait un élément crucial à la fois de la synthèse des protéines et de la réponse immunitaire .
Propriétés
IUPAC Name |
(2S)-2-formamido-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUSHNKNPOHWEZ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863357 | |
| Record name | N-Formylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | N-Formylmethionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-Formyl-L-methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4289-98-9 | |
| Record name | N-Formylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Formylmethionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04464 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Formylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMYLMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS9357B4XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Formyl-L-methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of N-formylmethionine?
A1: N-formylmethionine serves as the initiating amino acid in protein synthesis for bacteria, mitochondria, and chloroplasts [, , ]. It binds to the initiation site of the ribosome, allowing for the assembly of the protein synthesis machinery and the start of translation.
Q2: How does the formyl group contribute to the function of fMet?
A2: The formyl group is crucial for fMet's binding to the ribosome's peptidyl-tRNA site. This site has a preference for formylated methionyl-tRNA over other aminoacyl-tRNAs, ensuring proper initiation of protein synthesis [].
Q3: What happens to the formyl group after translation initiation?
A3: In many cases, the formyl group is removed from the nascent polypeptide chain by a specific enzyme, peptide deformylase, shortly after translation begins [, ].
Q4: Can other N-acylated amino acids initiate protein synthesis?
A4: Yes, research has demonstrated that other N-acylated amino acids, such as N-acetylphenylalanine, can also function as initiators in protein synthesis, highlighting the importance of the N-acyl group for ribosomal binding [, ].
Q5: Does fMet play a role in protein degradation?
A5: Yes, in bacteria and yeast, fMet can act as a degradation signal, targeting proteins for breakdown by specific proteases [].
Q6: What is the molecular formula and weight of N-formylmethionine?
A6: The molecular formula of N-formylmethionine is C6H11NO3S, and its molecular weight is 177.22 g/mol.
Q7: Are there any studies on the conformational behavior of fMet?
A7: Yes, computational chemistry studies have explored the conformational space of fMet in the gaseous phase using Density Functional Theory (DFT) calculations at the B3LYP/6-31++G(d,p) level []. These studies provide insights into the molecule's flexibility and the role of intramolecular hydrogen bonds in influencing its structure.
Q8: Is there information available about the material compatibility and stability of fMet under various conditions?
A8: The provided research papers primarily focus on the biological roles and functions of fMet. More research may be needed to fully understand its material compatibility and stability under different conditions.
Q9: Does fMet have any catalytic properties or direct applications in chemical reactions?
A9: fMet is not known to possess any intrinsic catalytic properties. Its primary role is as a building block in protein synthesis.
Q10: Have computational methods been used to study fMet?
A10: Yes, as mentioned earlier, DFT calculations have been used to investigate the conformational behavior of fMet []. These studies help visualize the molecule's structure and understand its conformational preferences.
Q11: How do modifications to the fMet structure impact its function?
A11: Modifications to the formyl group or the methionine side chain can significantly affect fMet's ability to initiate protein synthesis. For example, removal of the formyl group abolishes its initiator function [].
Q12: What is known about the stability of fMet under different conditions, and are there formulation strategies to improve its stability?
A12: The research papers provided do not focus on the chemical stability or formulation of fMet. Further research is needed to explore these aspects.
A12: The provided research focuses primarily on the biological role of fMet in protein synthesis. The aspects mentioned above are typically relevant in the context of drug development and pharmaceutical applications. Given fMet's primary role as a fundamental building block in biological systems, these aspects are not directly addressed in the provided research papers.
Q13: Is there a link between N-formylmethionine and human diseases?
A13: While not directly involved in human protein synthesis, fMet has been linked to immune responses and disease processes. As a bacterial product, it acts as a potent chemoattractant for neutrophils, contributing to inflammation []. Research suggests a possible correlation between fMet, cellular stress responses, and the development of late-onset diseases, but more research is needed to solidify this link [].
Q14: What is the significance of fMet in the context of Listeria monocytogenes infection?
A14: Research on the intracellular bacterium Listeria monocytogenes (Lm) revealed a critical role for fMet in its virulence [, ]. Lm requires folate metabolism primarily for fMet synthesis, which is essential for its intracellular growth and infectivity. Interestingly, while Lm can scavenge purines and most amino acids from the host cell, it cannot compensate for the lack of fMet synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)





![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)

